2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
CAS No.:
Cat. No.: VC9874826
Molecular Formula: C26H31N7O2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N7O2 |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C26H31N7O2/c1-16-13-17(2)29-26(28-16)32-11-9-31(10-12-32)23-14-18(3)27-25-24(19(4)30-33(23)25)20-7-8-21(34-5)22(15-20)35-6/h7-8,13-15H,9-12H2,1-6H3 |
| Standard InChI Key | XULKUKXPXQOKFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C)C |
Introduction
Structural Components
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Pyrazolo[1,5-a]pyrimidine Core: This core is known for its presence in compounds with anti-inflammatory and anticancer properties.
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Piperazine Ring: Often used in pharmaceuticals due to its ability to form hydrogen bonds, enhancing solubility and bioavailability.
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3,4-Dimethoxyphenyl Group: Common in compounds with potential biological activity, such as kinase inhibitors.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including condensation reactions and careful control of reaction conditions like temperature and solvent choice. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure of the synthesized compound.
Potential Applications
Compounds with similar structures have shown promise in medicinal chemistry, particularly as kinase inhibitors or anticancer agents. The presence of a pyrazolo[1,5-a]pyrimidine core and a 3,4-dimethoxyphenyl group suggests potential biological activity, although specific studies on this compound are not available.
Research Findings
While specific research findings for 2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine are not available, similar compounds have been studied for their pharmacological properties. For example, pyrazolo[1,5-a]pyrimidines are known for their anti-inflammatory and anticancer activities.
Data Tables
Given the lack of specific data on this compound, we can consider the properties of similar compounds:
| Compound Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Functional Groups | Piperazine, 3,4-Dimethoxyphenyl |
| Potential Applications | Kinase Inhibition, Anticancer |
| Synthesis Techniques | Condensation reactions, NMR/Mass Spectrometry characterization |
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